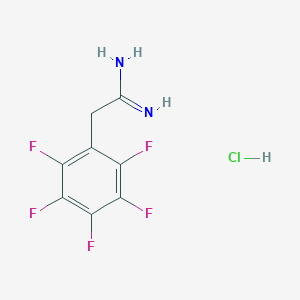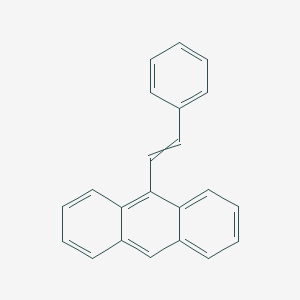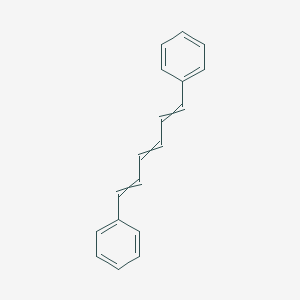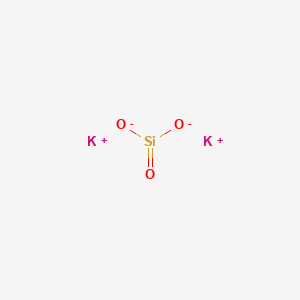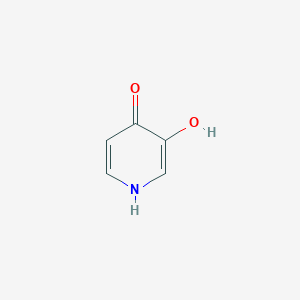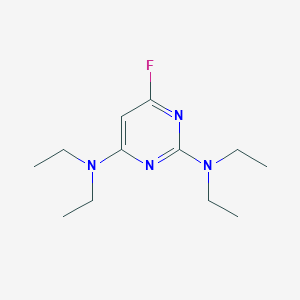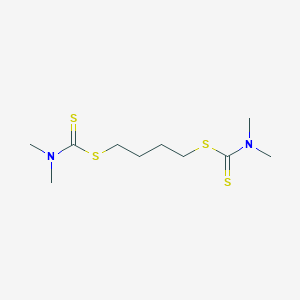
1,4-Butanediyl bis(dimethyldithiocarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butanediyl bis(dimethyldithiocarbamate) (Bis) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. Bis is a dithiocarbamate compound that has been shown to possess anti-cancer, anti-inflammatory, and antioxidant properties. In
作用機序
1,4-Butanediyl bis(dimethyldithiocarbamate) exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and survival. 1,4-Butanediyl bis(dimethyldithiocarbamate) also activates the mitochondrial pathway of apoptosis in cancer cells. In addition, 1,4-Butanediyl bis(dimethyldithiocarbamate) inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) scavenges free radicals and reduces oxidative stress by increasing the activity of antioxidant enzymes.
生化学的および生理学的効果
1,4-Butanediyl bis(dimethyldithiocarbamate) has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1,4-Butanediyl bis(dimethyldithiocarbamate) also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) reduces oxidative stress by increasing the activity of antioxidant enzymes.
実験室実験の利点と制限
1,4-Butanediyl bis(dimethyldithiocarbamate) has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic benefits. However, 1,4-Butanediyl bis(dimethyldithiocarbamate) has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) has been found to have some toxic effects on normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on 1,4-Butanediyl bis(dimethyldithiocarbamate). One potential direction is to investigate its potential therapeutic benefits in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more water-soluble derivatives of 1,4-Butanediyl bis(dimethyldithiocarbamate) to improve its bioavailability. Furthermore, future research can focus on identifying the molecular targets of 1,4-Butanediyl bis(dimethyldithiocarbamate) and its mechanism of action in different diseases.
合成法
1,4-Butanediyl bis(dimethyldithiocarbamate) can be synthesized by reacting 1,4-butanediol with carbon disulfide and sodium hydroxide, followed by reaction with dimethylamine. The resulting compound is then reacted with carbon disulfide and sodium hydroxide again to form 1,4-Butanediyl bis(dimethyldithiocarbamate).
科学的研究の応用
1,4-Butanediyl bis(dimethyldithiocarbamate) has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth. 1,4-Butanediyl bis(dimethyldithiocarbamate) has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, 1,4-Butanediyl bis(dimethyldithiocarbamate) has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
特性
CAS番号 |
10225-01-1 |
|---|---|
製品名 |
1,4-Butanediyl bis(dimethyldithiocarbamate) |
分子式 |
C10H20N2S4 |
分子量 |
296.5 g/mol |
IUPAC名 |
4-(dimethylcarbamothioylsulfanyl)butyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4/c1-11(2)9(13)15-7-5-6-8-16-10(14)12(3)4/h5-8H2,1-4H3 |
InChIキー |
NLILEBBDWYPPKA-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SCCCCSC(=S)N(C)C |
正規SMILES |
CN(C)C(=S)SCCCCSC(=S)N(C)C |
その他のCAS番号 |
10225-01-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



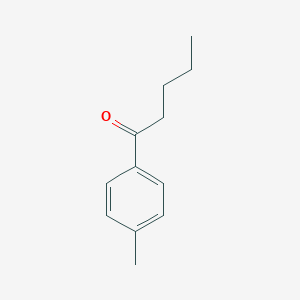
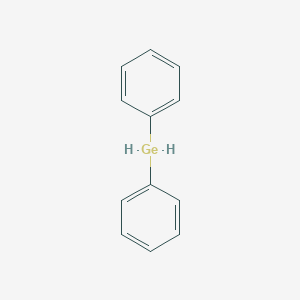
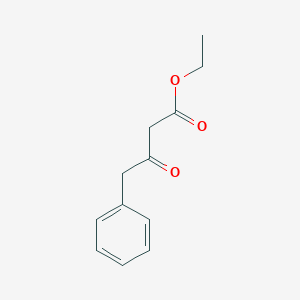
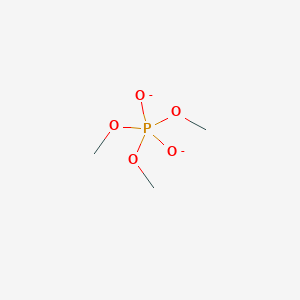
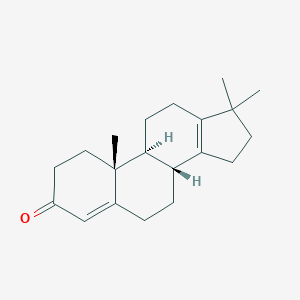
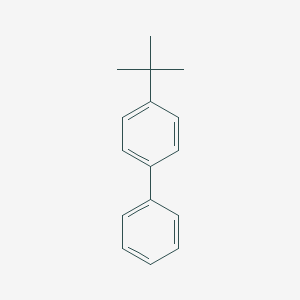
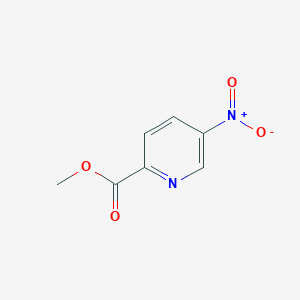
![Sodium 6-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-5-hydroxynaphthalene-1-sulphonate](/img/structure/B155582.png)
